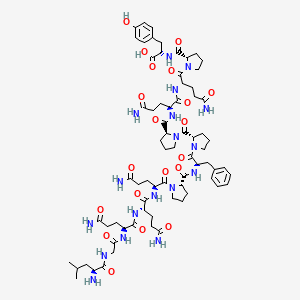

Gliadin p31-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C71H102N18O20 |

|---|---|

Poids moléculaire |

1527.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C71H102N18O20/c1-38(2)34-42(72)60(97)78-37-59(96)79-43(20-25-54(73)91)61(98)80-44(21-26-55(74)92)62(99)82-46(23-28-57(76)94)67(104)86-30-6-12-50(86)65(102)84-48(35-39-10-4-3-5-11-39)69(106)89-33-9-15-53(89)70(107)88-32-8-14-52(88)64(101)81-45(22-27-56(75)93)63(100)83-47(24-29-58(77)95)68(105)87-31-7-13-51(87)66(103)85-49(71(108)109)36-40-16-18-41(90)19-17-40/h3-5,10-11,16-19,38,42-53,90H,6-9,12-15,20-37,72H2,1-2H3,(H2,73,91)(H2,74,92)(H2,75,93)(H2,76,94)(H2,77,95)(H,78,97)(H,79,96)(H,80,98)(H,81,101)(H,82,99)(H,83,100)(H,84,102)(H,85,103)(H,108,109)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Clé InChI |

RCFWLPRMZAFVQJ-PEWBXTNBSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

role of Gliadin p31-43 in innate immunity activation

An In-depth Technical Guide: The Role of Gliadin Peptide p31-43 in the Activation of Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Celiac disease (CD) is a complex immune-mediated enteropathy triggered by dietary gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer, is well-characterized, the initial events involving the innate immune system are crucial for breaking tolerance and driving the subsequent pathology. The α-gliadin peptide p31-43 (LGQQQPFPPQQPY) has emerged as a key player in this early phase. Unlike immunogenic peptides, p31-43 does not bind to HLA-DQ2/DQ8 molecules to activate adaptive T cells but instead directly stimulates the innate immune system.[1][2] This document provides a comprehensive technical overview of the mechanisms by which gliadin p31-43 activates innate immunity, detailing the signaling pathways, cellular responses, and key experimental findings.

Peptide Characteristics and Cellular Entry

The p31-43 peptide is a product of the incomplete gastrointestinal digestion of α-gliadin.[3] Its high content of proline and glutamine residues makes it resistant to degradation by gastric and pancreatic enzymes.[4] A critical feature of p31-43 is its intrinsic ability to spontaneously self-assemble into structured oligomers and aggregates, a conformation that appears essential for its biological activity.[3][4][5]

The peptide enters intestinal epithelial cells (enterocytes) via endocytosis, localizing within early endosomes.[6] Studies in Caco-2 cells and human intestinal biopsies have shown that p31-43 interferes with the maturation of these endosomes, delaying their trafficking and prolonging the signaling of internalized receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7] This disruption of vesicular trafficking is a central mechanism underlying many of p31-43's pleiotropic effects.[1][6]

Key Signaling Pathways in Innate Immune Activation

This compound triggers multiple, interconnected signaling pathways within the intestinal mucosa, leading to a potent pro-inflammatory response.

MyD88-Dependent, TLR-Independent Signaling

A primary pathway activated by p31-43 is dependent on the myeloid differentiation factor 88 (MyD88), a critical adaptor protein for Toll-like receptor (TLR) and IL-1 receptor signaling.[8][9][10] However, the effects of p31-43 are not dependent on TLR4 or TLR2.[8][9][10] This MyD88-dependent signaling cascade is essential for the induction of inflammatory mediators and subsequent mucosal damage.[8][11] In vivo studies show that MyD88 knockout mice are protected from the pathological changes induced by p31-43.[11] This pathway also stimulates the release of zonulin, a protein that modulates intestinal tight junctions, leading to increased permeability.[10][12]

NLRP3 Inflammasome Activation

The oligomeric form of p31-43 acts as a danger signal that activates the NLRP3 inflammasome complex within mucosal cells.[4][5][13] This activation leads to the recruitment of the ASC adaptor protein, which facilitates the cleavage and activation of Caspase-1. Active Caspase-1, in turn, processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. The enteropathy induced by p31-43 in mice is absent in NLRP3 or Caspase-1 knockout models, confirming the critical role of this pathway in mediating the peptide's damaging effects.[4][5]

Figure 1: NLRP3 Inflammasome Activation by this compound.

Type I Interferon (IFN) Pathway

In vivo experiments have demonstrated that the mucosal damage induced by p31-43 is also dependent on Type I interferons (IFN-α/β).[8][9][11] Intraluminal administration of p31-43 in mice leads to a significant upregulation of IFN-β mRNA.[5] The pro-inflammatory effects are abrogated in mice lacking the Type I IFN receptor (IFNαβR-/-).[11] This suggests that p31-43 triggers a viral-like innate immune response, which may explain the observed synergy between gluten exposure and viral infections in the pathogenesis of CD.[8]

Figure 2: MyD88 and Type I IFN Signaling Axis Activated by p31-43.

Interleukin-15 (IL-15) Upregulation

IL-15 is a master cytokine in CD pathogenesis, linking innate and adaptive immunity. This compound is a potent inducer of IL-15 expression in enterocytes.[1][3] This is not primarily a transcriptional effect at early time points. Instead, by delaying endosomal trafficking, p31-43 increases the surface expression and trans-presentation of the IL-15/IL-15Rα complex on enterocytes.[7][14] This heightened IL-15 activity promotes the proliferation and cytotoxicity of intraepithelial lymphocytes (IELs) and induces enterocyte stress by upregulating molecules like MICA.[3][7]

NF-κB and MAPK Pathway Activation

The activation of the canonical inflammatory response is mediated through the NF-κB and MAPK (ERK, JNK, p38) signaling pathways.[3][15] In vitro studies using Caco-2 cells show that p31-43 rapidly increases the phosphorylation of p65 NF-κB and ERK, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.[3][15]

Cellular and Pathophysiological Consequences

The activation of these innate immune pathways by p31-43 culminates in significant damage to the small intestinal mucosa, mirroring features of active celiac disease.

-

Increased Intestinal Permeability: p31-43 binds to the chemokine receptor CXCR3 on intestinal epithelial cells, triggering a MyD88-dependent release of zonulin.[10][16][17] Zonulin disassembles tight junctions, increasing paracellular permeability. This allows p31-43 and other luminal antigens to translocate into the lamina propria, where they can interact with resident immune cells, amplifying the inflammatory cascade.[10][17]

-

Enterocyte Stress and Apoptosis: p31-43 induces stress and cell death in enterocytes. This is evidenced by increased expression of pro-apoptotic markers like Bax and a higher Bax/Bcl2 ratio in the mucosa of p31-43-treated mice.[11]

-

Crypt Hyperplasia and Villous Atrophy: By causing prolonged EGFR activation and promoting IL-15-dependent signaling, p31-43 stimulates the proliferation of crypt enterocytes.[1][11] This hyperproliferation, combined with increased enterocyte apoptosis at the villus tip, contributes to the characteristic crypt hyperplasia and villous atrophy seen in CD.

-

Production of Inflammatory Mediators: The peptide triggers a robust production of cytokines (e.g., IL-1β, IFN-β, IFN-γ, TNF-α) and chemokines (e.g., CXCL10, CXCL2, MCP-1) that recruit and activate various immune cells, perpetuating the inflammatory state.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vivo Effects of Intraluminal p31-43 Administration in C57BL/6 Mice

| Parameter Measured | Control (PBS) | p31-43 Treatment | Fold/Percent Change | Time Point | Reference |

|---|---|---|---|---|---|

| Morphology | |||||

| Villus/Crypt (V/C) Ratio | ~6.5 | ~4.0 | ~38% Decrease | 72 h | [11] |

| IELs / 100 Enterocytes | ~8 | ~14 | ~75% Increase | 12 h | [11] |

| Ki-67+ cells / Crypt | ~10 | ~18 | ~80% Increase | 12 h | [11] |

| Gene Expression (mRNA) | |||||

| IFN-β | Baseline | ~12-fold increase | +1100% | 4 h | [5] |

| IFN-γ | Baseline | ~4-fold increase | +300% | 2 h | [11] |

| CXCL10 | Baseline | ~10-fold increase | +900% | 6 h | [11] |

| Apoptosis | |||||

| Bax/Bcl2 Ratio | ~1.0 | ~2.5 | +150% | 12 h | [11] |

| Inflammasome | |||||

| Mature IL-1β (Western Blot) | Low/Undetectable | Significant Increase | N/A | 16 h | [5] |

| Active Caspase-1 (Western Blot) | Low/Undetectable | Significant Increase | N/A | 16 h |[5] |

Table 2: In Vitro Effects of p31-43 on Caco-2 Intestinal Epithelial Cells

| Parameter Measured | Control (Medium) | p31-43 Treatment | Fold/Percent Change | Time Point | Reference |

|---|---|---|---|---|---|

| IL-15 Expression | |||||

| IL-15 mRNA | 1.0 (RQ) | ~2.5 (RQ) | +150% | Overnight | [7][18] |

| Cell Surface IL-15 (FACS) | Baseline MFI | ~1.8x Baseline MFI | +80% | Overnight | [7][19] |

| Signaling | |||||

| p65 NF-κB Phosphorylation | Baseline | Significant Increase | N/A | 45 min | [3] |

| pY-ERK Phosphorylation | Baseline | Significant Increase | N/A | 30 min | [15] |

| Proliferation |

| BrdU Incorporation | ~26% | ~44% | +69% | N/A |[18] |

Key Experimental Protocols

In Vivo Mouse Model of p31-43-Induced Enteropathy

-

Animals: C57BL/6 wild-type mice, or knockout strains (e.g., MyD88-/-, NLRP3-/-, Caspase1-/-, IFNαβR-/-).[5][11]

-

Peptide Administration: Mice are anesthetized, and a midline laparotomy is performed. A solution containing p31-43 peptide (typically 1-20 µg in 100 µl PBS) or a control peptide (scrambled, inverted, or non-related peptide) is injected directly into the lumen of the proximal small intestine, approximately 2 cm below the pylorus.[5][11]

-

Tissue Collection: At specified time points (e.g., 2, 4, 6, 12, 16, 72 hours) post-injection, mice are euthanized. Segments of the proximal small intestine are collected.[5][11]

-

Analysis:

-

Histology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological analysis (V/C ratio, IEL counts).[11][20]

-

Gene Expression: RNA is extracted from tissue homogenates, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure mRNA levels of cytokines, chemokines, and other markers.[5][11]

-

Protein Analysis: Tissue homogenates are used for Western blotting to detect proteins like mature IL-1β and cleaved Caspase-1.[5]

-

Apoptosis: Apoptosis is assessed via TUNEL staining on tissue sections or by flow cytometry (Annexin V/Propidium Iodide) of isolated lamina propria cells.[11]

-

Figure 3: Experimental Workflow for In Vivo Mouse Studies.

In Vitro Caco-2 Cell Culture Model

-

Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial layer resembling enterocytes.

-

Culture Conditions: Cells are grown to confluence in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Differentiated Caco-2 monolayers are treated with p31-43 (typically 50-100 µg/ml) or control peptides for various durations (e.g., 30 minutes to 24 hours/overnight).[7][18]

-

Analysis:

-

RNA Analysis: Cells are lysed, and RNA is extracted for RT-qPCR analysis of gene expression (e.g., IL-15).[18]

-

Flow Cytometry: Cells are harvested and stained with fluorescently-labeled antibodies against cell surface proteins (e.g., IL-15/IL-15Rα) and analyzed by flow cytometry.[7]

-

Protein Analysis: Cell lysates are subjected to Western blotting to analyze the phosphorylation status and total protein levels of signaling molecules (e.g., p-ERK, p-p65 NF-κB).[3]

-

Proliferation Assay: Cell proliferation is measured by BrdU incorporation assay.[18]

-

Human Duodenal Biopsy Organ Culture

-

Tissue Source: Duodenal biopsies obtained via endoscopy from CD patients (on a gluten-containing or gluten-free diet) and non-CD controls.

-

Culture: Biopsies are placed on supportive filters in organ culture dishes containing culture medium.[3]

-

Treatment: Tissues are incubated with p31-43 (e.g., 20 µg/ml) or medium alone for a set period (e.g., 3-24 hours).[3]

-

Analysis: After incubation, biopsies are processed for immunofluorescence or immunohistochemistry to analyze protein expression and localization (e.g., IL-15, HLA class II molecules) or for histology to assess morphological changes like enterocyte height.[3]

Conclusion and Implications for Drug Development

The gliadin peptide p31-43 is a potent, non-immunogenic activator of the innate immune system in the gut. By disrupting endosomal trafficking and activating multiple danger-sensing pathways—including MyD88, the NLRP3 inflammasome, and Type I IFN signaling—it initiates a cascade of events that leads to increased intestinal permeability, enterocyte damage, and a robust pro-inflammatory environment. This innate immune activation is a critical upstream event that creates the necessary context for the development of the subsequent, pathogenic adaptive immune response to gluten.

For drug development professionals, targeting the pathways activated by p31-43 offers promising therapeutic strategies for celiac disease beyond a gluten-free diet. Potential targets include:

-

Inhibitors of p31-43 oligomerization: Preventing the formation of the peptide's bioactive structure.

-

NLRP3 or Caspase-1 inhibitors: To block inflammasome-mediated IL-1β production.

-

MyD88 signaling antagonists: To broadly dampen the initial inflammatory response.

-

Zonulin antagonists or tight junction modulators: To prevent the increase in intestinal permeability and limit antigen translocation.

A thorough understanding of the mechanisms detailed in this guide is essential for the rational design and development of novel therapeutics aimed at mitigating the initial innate immune triggers of celiac disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elfid.unina.it [elfid.unina.it]

- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]

- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gliadin stimulation of murine macrophage inflammatory gene expression and intestinal permeability are MyD88-dependent: role of the innate immune response in Celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocytosis and transcytosis of gliadin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Gliadin Peptide p31-43: A Technical Guide to its Pro-Inflammatory Effects on the Intestinal Mucosa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Celiac disease (CD) is a chronic inflammatory enteropathy triggered by dietary gluten in genetically susceptible individuals[1][2][3][4]. While the adaptive immune response involving gluten-specific T-cells is well-characterized, the innate immune mechanisms that initiate and amplify the mucosal damage are critical components of the disease's pathogenesis[3][5][6]. The α-gliadin peptide p31-43 (LGQQQPFPPQQPY) has emerged as a key player in this initial phase[2][7][8]. Resistant to gastrointestinal digestion, this peptide directly interacts with the intestinal mucosa, instigating a cascade of pro-inflammatory and cytotoxic events independent of the adaptive immune system[7][8][9]. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and cellular consequences of p31-43 exposure, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of p31-43-Mediated Effects

The biological activity of p31-43 has been quantified across various experimental models. The following tables summarize these effects.

Table 1: In Vitro & Ex Vivo Effects of Gliadin p31-43 on Intestinal Cells and Tissues

| Experimental System | Peptide Concentration & Duration | Observed Effect | Magnitude of Effect | Reference |

| Caco-2 Cells | 50 μg/mL for 45 min | Increased p65 NFκB expression | Not specified | [7] |

| Caco-2 Cells | Overnight incubation | Upregulation of IL-15 mRNA | Not specified | [7] |

| Caco-2 Cells | Not specified | Increased EGFR and ERK phosphorylation | Not specified | [10][11] |

| T84 Cells & PBMC co-culture | 40 μg/mL for 3h | Production of inflammatory mediators | Not specified | [7] |

| Duodenal Biopsies (CD patients) | 20 μg/mL for 3h | Increased IL-15 expression | Not specified | [7] |

| Duodenal Biopsies (CD patients) | 20 μg/mL for 24h | Increased enterocyte apoptosis (TUNEL) | Not specified | [7] |

| Murine Primary Macrophages | 100 μg/mL for 3h | Production of TNFα, IL-12, IL-6, IFNβ | Not specified | [7] |

| Murine Mast Cells | 100 μg/mL for 24h | Production of IL-6, IL-17, TNFα, MCP-1 | Not specified | [7] |

Table 2: In Vivo Effects of this compound in Mouse Models

| Mouse Strain | Peptide Dose & Administration | Time Point | Observed Effect | Magnitude of Effect | Reference |

| C57BL/6 | 10 μg, intraluminal | 16h | Reduction in Villus/Crypt (V/C) ratio | Statistically significant decrease | [1][12] |

| C57BL/6 | 1 μg, intraluminal | 16h | Reduction in Villus/Crypt (V/C) ratio | Statistically significant decrease | [1][12] |

| C57BL/6 | 10 μg, intraluminal | 16h | Increase in Intraepithelial Lymphocytes (IELs) | Statistically significant increase | [1][12] |

| C57BL/6 | 10 μg, intraluminal | 4h | Increased IFNβ mRNA expression | Statistically significant increase | [1][12] |

| C57BL/6 | Intraluminal | 12h | Increased Ki-67 positive crypt cells | Statistically significant increase | [13] |

| C57BL/6 | Intraluminal | 6h | Peak CXCL10 and IFN-β mRNA expression | Statistically significant increase | [13] |

| C57BL/6 | Oral feeding | 16h | Increased mature IL-1β in tissue | Statistically significant increase | [1][2] |

| C57BL/6 | Oral feeding | 16h | Increased active Caspase-1 in tissue | Statistically significant increase | [1][2] |

| Nlrp3-/- & Caspase-1-/- | Oral feeding | 16h | No change in V/C ratio or IELs | Effects observed in WT mice were absent | [1][2] |

Core Signaling Pathways Activated by this compound

This compound triggers multiple pro-inflammatory signaling cascades within intestinal epithelial cells and resident immune cells. These pathways are central to the mucosal damage observed in celiac disease.

EGFR and IL-15-Mediated Proliferation and Innate Immunity

The p31-43 peptide interferes with endocytic vesicle trafficking[5][14][15]. This delay in endosomal maturation leads to prolonged activation of the Epidermal Growth Factor Receptor (EGFR)[5][6][11]. This sustained EGFR signaling, in cooperation with Interleukin-15 (IL-15), promotes the hyperproliferation of crypt enterocytes, a hallmark of celiac disease pathology[5][6][14]. p31-43 also directly upregulates the expression of IL-15 and its receptor (IL-15Rα), further amplifying both enterocyte proliferation and the activation of innate immune cells like IELs[5][6][7].

Caption: EGFR and IL-15 signaling activated by p31-43.

MyD88-Dependent Innate Immune Signaling

Several pro-inflammatory effects of p31-43 are dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, a key component of Toll-like receptor (TLR) signaling[2][7]. While the specific receptor for p31-43 remains elusive, its ability to induce pro-inflammatory cytokines like TNFα and IL-6 in macrophages, and the requirement of MyD88 for these effects, firmly places it as an activator of innate immunity[7][16]. This pathway contributes to the rapid induction of type I interferons (IFNs), which amplify the inflammatory response in the celiac lesion[1][4][7].

References

- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]

- 3. Coeliac disease - Wikipedia [en.wikipedia.org]

- 4. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elfid.unina.it [elfid.unina.it]

- 8. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elfid.unina.it [elfid.unina.it]

- 11. Growth factor‐like activity of gliadin, an alimentary protein: implications for coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. P31-43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gliadin p31-43 Peptide: A Deep Dive into its Structural Characteristics and Pro-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

The α-gliadin p31-43 peptide, a 13-amino-acid fragment with the sequence LGQQQPFPPQQPY, is a key player in the pathogenesis of Celiac Disease (CD), an autoimmune disorder triggered by gluten ingestion in genetically susceptible individuals.[1][2] Unlike the immunogenic 33-mer gliadin peptide that activates the adaptive immune response, p31-43 is a primary trigger of the innate immune response in the intestinal mucosa.[3][4] Its unique structural features and resistance to digestion allow it to accumulate in the small intestine, where it initiates a cascade of pro-inflammatory events.[1][3] This technical guide provides an in-depth analysis of the structural characteristics of the p31-43 peptide, its self-assembly properties, and the signaling pathways it modulates, offering valuable insights for researchers and professionals in drug development.

Primary and Secondary Structure

The p31-43 peptide is derived from the N-terminal region of α-gliadin and is highly resistant to gastrointestinal digestion.[1][5] Its amino acid sequence is notable for its high content of glutamine and proline residues, which contribute to its unusual conformational properties.[4]

Biophysical analyses, including circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, have revealed that the p31-43 peptide predominantly adopts a polyproline II (PPII) secondary structure in solution.[1][6][7] This left-handed helical conformation is a characteristic feature of proline-rich sequences and is crucial for the peptide's biological activity.[6] The PPII structure is stable over a wide pH range (3-8), suggesting that the peptide maintains its conformation throughout the gastrointestinal tract.[8] In contrast, a scrambled version of the peptide with the same amino acid composition but a different sequence does not adopt a PPII structure and lacks the pro-inflammatory effects of the native p31-43, highlighting the sequence-specific nature of its activity.[6]

Self-Assembly and Oligomerization

A critical feature of the p31-43 peptide is its intrinsic ability to self-assemble into oligomers and larger nanostructures.[1][3][8] This process is concentration-dependent, with the peptide forming spherical nanostructures at lower concentrations (5μM) and larger, more complex aggregates and clusters at higher concentrations (50-100μM).[1] This self-assembly is thought to be driven by the PPII conformation and intermolecular interactions.[1][8] The formation of these oligomers may protect the peptide from degradation and amplify its pro-inflammatory potential.[9] These nanostructures are capable of activating the NLRP3 inflammasome, a key component of the innate immune system, leading to intestinal inflammation.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental conditions and effects of the Gliadin p31-43 peptide as reported in the cited literature.

| Parameter | Value | Experimental Context | Reference |

| Peptide Concentration for In Vitro Studies | 50 μg/mL | Incubation with Caco-2 cells to study NFκB and MAPK pathway activation. | [1] |

| 20 μg/mL | Treatment of duodenal tissues from Celiac Disease patients to assess IL-15 expression and enterocyte death. | [1] | |

| Circular Dichroism Analysis Concentrations | 10 μM (15.3 μg/mL), 50 μM (76.5 μg/mL), 100 μM (153 μg/mL) | To study the polyproline II structure and self-assembly of the p31-43 peptide. | [6] |

| Zonulin Release | 1.06 ± 0.27 ng/mg protein | Apical release from duodenal tissues of CD patients exposed to 0.1 mg/ml gliadin. | [10] |

| Transepithelial Electrical Resistance (TEER) Decrease | -73.0 ± 9.1 Ω.cm² | In duodenal tissues from CD patients exposed to 0.1 mg/ml gliadin. | [10] |

Pro-inflammatory Signaling Pathways

The p31-43 peptide triggers multiple intracellular signaling pathways that contribute to the inflammatory response in the intestinal epithelium.

NF-κB and MAPK Activation

In vitro studies using the Caco-2 intestinal epithelial cell line have shown that p31-43 activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Incubation with p31-43 leads to increased phosphorylation of ERK and elevated expression of the p65 subunit of NF-κB, both of which are central to inflammatory responses.[1] Notably, these effects are specific to the p31-43 sequence.[1]

IL-15 Upregulation and Innate Immunity

The p31-43 peptide is a potent inducer of Interleukin-15 (IL-15), a key cytokine in the innate immune response in Celiac Disease.[1][11] In organ cultures of duodenal biopsies from CD patients, p31-43 treatment leads to a significant increase in IL-15 expression.[1] IL-15, in turn, contributes to the activation of intraepithelial lymphocytes and enterocyte proliferation, characteristic features of the CD lesion.[5][11]

NLRP3 Inflammasome Activation

The oligomeric structures formed by p31-43 can act as danger signals that are sensed by the NLRP3 inflammasome.[5][6] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, further amplifying the inflammatory cascade.[6]

References

- 1. elfid.unina.it [elfid.unina.it]

- 2. researchgate.net [researchgate.net]

- 3. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]

- 5. iris.unina.it [iris.unina.it]

- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elfid.unina.it [elfid.unina.it]

- 10. DSpace [archive.hshsl.umaryland.edu]

- 11. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa [mdpi.com]

Gliadin Peptide p31-43: A Key Modulator of Intestinal Epithelial Cell Pathophysiology in Celiac Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The α-gliadin peptide p31-43 is a pivotal, non-immunogenic fragment of gluten that plays a critical role in the pathogenesis of celiac disease (CD) by directly interacting with intestinal epithelial cells. Unlike the immunogenic 33-mer peptide, which primarily activates the adaptive immune system, p31-43 triggers innate immune responses and induces a cascade of cellular events that disrupt intestinal homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between p31-43 and intestinal epithelial cells, detailing the signaling pathways involved, the resulting cellular alterations, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key studies are summarized, and cellular pathways and experimental workflows are visualized to offer a clear and detailed understanding for researchers and professionals in drug development.

Introduction

Celiac disease is an immune-mediated enteropathy triggered by gluten ingestion in genetically susceptible individuals.[1] While the adaptive immune response to gluten peptides presented by HLA-DQ2/DQ8 molecules is well-characterized, the initial events involving the innate immune system are crucial for disease development. The gliadin peptide p31-43 has emerged as a key player in initiating this innate response.[2][3] This peptide resists gastrointestinal digestion and interacts directly with enterocytes, leading to a variety of pro-inflammatory and cytotoxic effects.[1][4] Understanding the precise mechanisms of p31-43 interaction with intestinal epithelial cells is paramount for developing therapeutic strategies that target the early stages of celiac disease.

Cellular Uptake and Intracellular Trafficking

The journey of p31-43 begins with its entry into intestinal epithelial cells. Unlike some other gliadin peptides, p31-43 utilizes an endocytic pathway.

Mechanism of Entry

Studies on Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of small intestinal enterocytes, have shown that p31-43 enters cells via endocytosis.[1][5] This process is temperature-dependent and requires the presence of Ca2+ in the medium.[1] Inhibition of receptor-mediated endocytosis with methyl-β-cyclodextrin has been shown to reduce the uptake of fluorescently labeled p31-43.[1] While the precise receptor for p31-43 has not yet been identified, tissue transglutaminase 2 (TG2) has been suggested to play a role in regulating its uptake.[1]

Intracellular Localization and Disruption of Vesicular Trafficking

Once inside the cell, p31-43 localizes to early endosomes.[6][7] Notably, it interferes with the maturation of these vesicles into late endosomes.[6][7] This disruption of endocytic trafficking has significant downstream consequences, including the prolonged activation of signaling receptors that are normally downregulated through this pathway, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] In intestinal biopsies from celiac disease patients, p31-43 has been observed to persist in early endosomes of enterocytes for extended periods.[6]

Signaling Pathways Activated by p31-43

The interaction of p31-43 with intestinal epithelial cells triggers a complex network of signaling pathways that contribute to inflammation and tissue damage.

Innate Immunity and IL-15 Upregulation

A hallmark of the p31-43-induced response is the upregulation of Interleukin-15 (IL-15).[1][8] In vitro stimulation of Caco-2 cells and intestinal biopsies from CD patients with p31-43 leads to increased expression of IL-15 and its receptor, IL-15Rα.[1] This cytokine plays a crucial role in the activation of intraepithelial lymphocytes (IELs), which are key effectors of epithelial cell damage in celiac disease.[9]

EGFR Pathway and Cell Proliferation

By delaying the degradation of EGFR in endosomes, p31-43 leads to prolonged activation of the EGFR signaling cascade.[6][7] This results in increased phosphorylation of EGFR and its downstream effector, ERK, which in turn promotes actin remodeling and cell proliferation.[2][7][8] This mechanism is thought to contribute to the characteristic crypt hyperplasia observed in the small intestine of celiac disease patients.[8][10]

NF-κB and MAPK Signaling

The p31-43 peptide is a potent activator of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] Activation of these pathways leads to the transcription of numerous genes involved in inflammation and cell stress responses.[1] Notably, the immunogenic peptide p57-68 does not induce these effects, highlighting the specific pro-inflammatory nature of p31-43.[1]

Inflammasome Activation

Recent evidence indicates that p31-43 can form oligomers that activate the NLRP3 inflammasome in a caspase-1-dependent manner.[11][12] This leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[11][12] This activation of the inflammasome represents a critical innate immune sensing mechanism for this gluten-derived peptide.[11][12]

Signaling Pathways Activated by Gliadin p31-43

Caption: Signaling pathways initiated by this compound in intestinal epithelial cells.

Cellular Effects of p31-43 Interaction

The signaling cascades initiated by p31-43 manifest in a range of detrimental effects on intestinal epithelial cells.

Increased Intestinal Permeability

Gliadin peptides, including p31-43, can disrupt the integrity of the intestinal barrier.[13][14] This is achieved through the reorganization of actin filaments and alterations in the expression and localization of tight junction proteins such as occludin, claudins, and ZO-1.[14][15] The resulting increase in intestinal permeability allows for the paracellular passage of luminal antigens, including other gluten peptides, which can further amplify the immune response.

Cellular Stress and Apoptosis

p31-43 induces cellular stress, including endoplasmic reticulum (ER) stress, through the mobilization of intracellular Ca2+.[1][16] This can lead to the activation of pro-apoptotic pathways.[1][9] In organ cultures of duodenal biopsies from celiac disease patients, p31-43 has been shown to increase enterocyte apoptosis.[9][11]

Quantitative Effects of p31-43 on Intestinal Epithelial Cells

The following tables summarize quantitative data from various studies on the effects of p31-43.

Table 1: Effects of p31-43 on Protein Expression and Activation

| Cell Type/Model | Peptide/Treatment | Concentration | Incubation Time | Measured Parameter | Result | Reference |

| Caco-2 cells | p31-43 | 20 µg/mL | Overnight | IL-15 mRNA | Upregulated | [1] |

| Caco-2 cells | p31-43 | Not specified | Not specified | Phosphorylated EGFR | Increased | [5] |

| Caco-2 cells | p31-43 | Not specified | Not specified | Phosphorylated ERK | Increased | [2][8] |

| Duodenal Biopsies (CD patients) | p31-43 | 20 µg/mL | 3 hours | IL-15 Expression | Increased | [1] |

| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 4 hours | IFNβ mRNA | Increased | [11][13] |

| C57BL/6 Mice | p31-43 (oral) | Not specified | 16 hours | Mature IL-1β | Increased | [11][12] |

| C57BL/6 Mice | p31-43 (oral) | Not specified | 16 hours | Caspase-1 | Activated | [11][12] |

Table 2: Effects of p31-43 on Cellular Processes

| Cell Type/Model | Peptide/Treatment | Concentration | Incubation Time | Measured Parameter | Result | Reference |

| Caco-2 cells | p31-43 | Not specified | Not specified | Endocytosis of EGF | Delayed | [6] |

| Duodenal Biopsies (CD patients) | p31-43 | 20 µg/mL | 24 hours | Enterocyte Apoptosis (TUNEL) | Increased | [1] |

| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 16 hours | Villus/Crypt Ratio | Decreased | [11][13] |

| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 16 hours | Intraepithelial Lymphocytes | Increased | [11][13] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the interaction of p31-43 with intestinal epithelial cells.

Cell Culture and Peptide Treatment

-

Cell Line: Caco-2 cells are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Differentiation: For permeability and transport studies, cells are seeded on permeable supports (e.g., Transwell inserts) and allowed to differentiate for 18-21 days to form a polarized monolayer.

-

Peptide Treatment: Synthetic p31-43 (sequence: LGQQQPFPPQQPY) is dissolved in a suitable solvent (e.g., water or cell culture medium). Cells are typically treated with concentrations ranging from 10 to 100 µg/mL for various time points, from minutes to 48 hours, depending on the endpoint being measured.

Immunofluorescence and Confocal Microscopy

-

Objective: To visualize the subcellular localization of proteins of interest.

-

Protocol:

-

Cells grown on coverslips or permeable supports are treated with p31-43.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

-

Incubation with primary antibodies against target proteins (e.g., IL-15, phospho-EGFR, ZO-1) is performed overnight at 4°C.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a confocal microscope.

-

Western Blotting

-

Objective: To quantify the expression levels of specific proteins.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Experimental Workflow for Studying p31-43 Effects

Caption: A generalized experimental workflow for investigating the effects of p31-43.

Conclusion and Future Directions

The gliadin peptide p31-43 is a potent initiator of innate immunity and cellular stress in the intestinal epithelium, playing a direct role in the early pathogenesis of celiac disease. Its ability to disrupt endocytic trafficking, activate pro-inflammatory signaling pathways, and compromise intestinal barrier integrity makes it a key therapeutic target. Future research should focus on identifying the specific receptor for p31-43, further delineating the downstream signaling events, and exploring the interplay between p31-43-induced innate immunity and the subsequent adaptive immune response. A deeper understanding of these mechanisms will be instrumental in the development of novel non-dietary therapies for celiac disease that aim to neutralize the initial toxic effects of gluten peptides on the intestinal mucosa.

References

- 1. elfid.unina.it [elfid.unina.it]

- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elfid.unina.it [elfid.unina.it]

- 6. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]

- 12. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Imaging analysis of the gliadin direct effect on tight junctions in an in vitro three-dimensional Lovo cell line culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Trafficking of Gliadin Peptide p31-43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms involved in the uptake and intracellular trafficking of the gliadin peptide p31-43, a key initiator of the innate immune response in Celiac Disease. The following sections detail the endocytic pathway, the subsequent disruption of vesicular trafficking, and the downstream signaling consequences, supported by quantitative data, experimental methodologies, and visual diagrams of the involved pathways.

Cellular Uptake of Gliadin p31-43: An Active Endocytic Process

The entry of the toxic A-gliadin peptide p31-43 into intestinal epithelial cells is an active process mediated by endocytosis.[1] Unlike some other gliadin peptides, the uptake of p31-43 is specifically dependent on a clathrin-mediated pathway.[2]

Key characteristics of p31-43 uptake:

-

Active Transport: The internalization of p31-43 is temperature-dependent, requiring a temperature of 37°C, and is also reliant on the presence of calcium ions (Ca++) in the extracellular media.[1]

-

Clathrin-Mediated Endocytosis: Inhibition of clathrin-dependent endocytosis, for instance by using methyl-β-cyclodextrin, has been shown to reduce the cellular entry of fluorescently labeled p31-43.[2]

-

Independence from Lipid Rafts/Caveolae: The uptake of p31-43 is not affected by filipin, an inhibitor of lipid raft/caveolae-mediated endocytosis, indicating that this pathway is not primarily involved in its internalization.[1][2]

Intracellular Trafficking and Localization: A Tale of Delayed Maturation

Following endocytosis, the trafficking of this compound diverges from the typical endosomal maturation pathway. While both p31-43 and the immunogenic peptide p57-68 are initially found in early endosomes, p31-43 exhibits prolonged retention in this compartment.[1][2]

Segregation in Early Endosomes

Fluorescently labeled p31-43 localizes to vesicles positive for the early endosome marker EEA1 (Early Endosome Antigen 1).[3] In contrast, the control peptide p57-68 progresses to late endosomes and lysosomes for degradation.[2][4] This segregation of p31-43 in the early endosomal compartment has been observed in both intestinal epithelial cell lines (Caco-2, T84) and in ex vivo experiments using intestinal biopsies from Celiac Disease patients.[1][5]

Interference with Endosomal Maturation

The prolonged residence of p31-43 in early endosomes is not a passive event but rather an active interference with the endosomal maturation process.[3] This delay in trafficking affects not only the vesicles carrying p31-43 but also other cargo within the same vesicles.[4][6]

A key molecular mechanism underlying this interference is the striking sequence similarity between p31-43 and a region of the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs).[3][6] Hrs is a crucial protein for the maturation of early to late endosomes.[1] It is proposed that p31-43 competes with or disrupts the proper localization and function of Hrs on the endosomal membrane, thereby stalling the maturation process.[3][6]

Quantitative Data on p31-43 Trafficking

The differential trafficking of p31-43 compared to other gliadin peptides has been quantified in various studies. The following tables summarize key findings.

| Cell Type | Peptide | Incubation Time | Localization | Reference |

| Caco-2 | p31-43-lissamine | 30 minutes | Early Endosomes | [1] |

| Caco-2 | p57-68-lissamine | 30 minutes | Early Endosomes | [1] |

| Caco-2 | p31-43-lissamine | 3 hours | Early Endosomes | [1] |

| Caco-2 | p57-68-lissamine | 3 hours | Late Endosomes | [2] |

| Celiac Enterocytes | P31-43-CY3 | 3 hours (pulse) | Early Endosomes (EEA1-positive) | [3] |

| Control Enterocytes | P31-43-CY3 | 3 hours (pulse) | Early Endosomes (EEA1-positive) | [3] |

| Celiac Enterocytes | P31-43-CY3 | 24 hours (chase) | Early Endosomes (EEA1-positive) | [3] |

| Control Enterocytes | P31-43-CY3 | 24 hours (chase) | Not detected | [3] |

| T84 | biotinylated p31-43 | 15 min - 24 hours | Perinuclear vesicles (LAMP1-positive) | [5] |

| T84 | biotinylated pα-9 | 15 min - 24 hours | Signal decreases over time | [5] |

Table 1: Comparative Localization of Gliadin Peptides Over Time.

Downstream Signaling Consequences of Altered Trafficking

The disruption of endosomal trafficking by p31-43 has significant downstream consequences on cellular signaling pathways, contributing to the pathophysiology of Celiac Disease.

Prolonged EGFR Signaling and Proliferation

By delaying the maturation of early endosomes, p31-43 prevents the degradation of activated Epidermal Growth Factor Receptor (EGFR).[3][6] This leads to prolonged EGFR signaling, resulting in increased phosphorylation of downstream effectors like ERK.[2][3] This sustained signaling contributes to the increased proliferation of crypt enterocytes, a hallmark of the celiac lesion.[7][8]

Altered Recycling and Surface Expression of Receptors

The interference with the endocytic pathway also impacts the recycling of other receptors to the cell surface.[4] This leads to an accumulation of the transferrin receptor and the IL-15/IL-15 receptor alpha complex on the cell membrane.[3][7] The increased surface expression of IL-15, a key cytokine in the innate immune response, is a major contributor to the inflammatory cascade in Celiac Disease.[1][9]

Lysosomal Stress and Innate Immune Activation

Prolonged retention of p31-43 can also lead to its accumulation in lysosomes, inducing oxidative stress.[5][10] This is characterized by an increase in reactive oxygen species (ROS), which in turn leads to the upregulation and activation of tissue transglutaminase (TG2).[5][10] This cascade further contributes to the innate immune response and inflammation.[10]

Experimental Protocols

Peptide Uptake and Localization Studies in Cell Culture

-

Cell Culture: Caco-2 or T84 intestinal epithelial cells are grown to confluence on glass coverslips or in multi-well plates.[3][10]

-

Peptide Labeling: Synthetic gliadin peptides (e.g., p31-43, p57-68) are labeled with a fluorescent probe such as lissamine, CY3, or biotin.[1][3][5]

-

Incubation and Chase: Cells are incubated with the labeled peptides (typically 20-100 µg/ml) for various time points (e.g., 15 minutes to 24 hours) at 37°C.[5][11] For pulse-chase experiments, after an initial incubation period (pulse), the peptide-containing medium is replaced with fresh medium for a "chase" period.[3]

-

Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with primary antibodies against endosomal markers (e.g., rabbit anti-EEA1 for early endosomes, mouse anti-LAMP1 for late endosomes/lysosomes).[3][5]

-

Microscopy: Cells are then incubated with fluorescently labeled secondary antibodies and visualized using confocal microscopy to determine the co-localization of the peptide with the endosomal markers.[3][5]

Endocytosis Inhibition Assays

-

Inhibitor Pre-treatment: Cells are pre-incubated with specific endocytosis inhibitors before the addition of the labeled peptide.

-

Peptide Incubation and Analysis: Labeled p31-43 is added in the continued presence of the inhibitor. The amount of internalized peptide is then quantified, for example, by flow cytometry or fluorescence microscopy.[12]

Western Blot Analysis of Signaling Pathways

-

Cell Lysis: Cells treated with or without p31-43 are lysed to extract total proteins.[3]

-

SDS-PAGE and Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., EGFR, ERK).[2]

-

Detection: Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using a chemiluminescence detection system.[3]

Signaling and Trafficking Pathway Diagrams

Caption: Cellular uptake and trafficking of this compound.

Caption: Downstream signaling of p31-43 trafficking disruption.

References

- 1. Endocytosis and transcytosis of gliadin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elfid.unina.it [elfid.unina.it]

- 3. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]

- 5. gut.bmj.com [gut.bmj.com]

- 6. Gliadin peptide P31-43 localises to endocytic vesicles and interferes with their maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Lysosomal accumulation of this compound peptide induces oxidative stress and tissue transglutaminase-mediated PPARgamma downregulation in intestinal epithelial cells and coeliac mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Inflammatory Cascade: A Technical Guide to Gliadin p31-43 Signaling in Enterocytes

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Signaling Pathways Activated by Gliadin Peptide p31-43 in Intestinal Epithelial Cells.

This whitepaper provides a comprehensive overview of the molecular mechanisms underpinning the inflammatory response of enterocytes to the gliadin peptide p31-43, a key trigger in Celiac Disease. We delve into the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

Celiac Disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The gliadin fraction of gluten contains peptides that are resistant to gastrointestinal digestion, including the highly immunogenic p31-43 fragment. This peptide is a potent activator of innate immunity in the intestinal epithelium, initiating a cascade of inflammatory events. Understanding the precise signaling pathways activated by p31-43 in enterocytes is crucial for the development of targeted therapies. This guide focuses on two central pathways: NF-κB and MAPK.

The peptide p31-43 enters enterocytes through endocytosis and has been shown to interfere with endosomal trafficking, leading to prolonged activation of signaling receptors such as the Epidermal Growth Factor Receptor (EGFR). This interference is a key upstream event that triggers downstream inflammatory signaling.[1][2]

Quantitative Analysis of p31-43-Induced Signaling

The following tables summarize the quantitative effects of gliadin p31-43 on key signaling molecules and inflammatory markers in the Caco-2 intestinal epithelial cell line, a widely used in vitro model for enterocytes.

Table 1: Effect of this compound on MAPK Pathway Activation

| Target Protein | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |

| p-ERK1/2 | Caco-2 | 50 µg/mL | 10 min | Increased | Western Blot | [3] |

| p-ERK | Caco-2 | Not Specified | Not Specified | Increased | Western Blot | [4] |

Table 2: Effect of this compound on NF-κB Pathway Activation

| Target Protein | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |

| p-NF-κB p65 (Ser536) | Caco-2 | 50 µg/mL | 45 min | Increased | Western Blot | [5][6] |

Table 3: Effect of this compound on Pro-inflammatory Gene Expression

| Target Gene | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |

| IL-15 mRNA | Caco-2 | 100 µg/mL | Overnight | ~2.5-fold | qRT-PCR | [7] |

| IL-15 (Surface Protein) | Caco-2 | 100 µg/mL | Overnight | Increased | FACS | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by this compound in enterocytes.

References

- 1. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]

- 3. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. elfid.unina.it [elfid.unina.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oligomerization and Aggregation of Gliadin p31-43

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-gliadin peptide p31-43 is a key initiator of the innate immune response in celiac disease, a prevalent autoimmune disorder triggered by gluten consumption. Unlike immunogenic gluten peptides, p31-43 exerts its pro-inflammatory effects independently of T-cell mediation. A critical aspect of its bioactivity is its intrinsic propensity to spontaneously self-assemble into oligomers and larger aggregates. These nanostructures are increasingly recognized as the primary agents responsible for triggering cellular stress and inflammatory signaling cascades. This technical guide provides a comprehensive overview of the current understanding of gliadin p31-43 oligomerization and aggregation, detailing the biophysical properties of these structures, the experimental protocols used for their characterization, and the key signaling pathways they activate.

Biophysical Characteristics of this compound Oligomers and Aggregates

This compound is a 13-amino acid peptide (LGQQQPFPPQQPY) that exhibits a remarkable capacity for spontaneous self-assembly in aqueous solutions. This process is concentration-dependent and results in a heterogeneous population of oligomeric and aggregated species.

Secondary Structure

Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of p31-43. In solution, the peptide primarily adopts a polyproline II (PPII) helical conformation, characterized by a negative band around 205 nm and a positive band near 225 nm.[1][2] This PPII structure is in equilibrium with β-sheet-like structures, and the equilibrium can be influenced by peptide concentration and environmental factors.[3] The stability of this conformation across a pH range of 3-8 suggests that its structure is not significantly altered by the pH changes encountered in the gastrointestinal tract.[2][3]

Oligomer and Aggregate Morphology and Size

Multiple biophysical techniques have been employed to characterize the size and morphology of p31-43 assemblies.

-

Transmission Electron Microscopy (TEM): TEM studies have revealed that p31-43 spontaneously forms oligomeric nanostructures. The size of these structures is directly proportional to the peptide concentration.[2] At lower concentrations, smaller, spherical oligomers are observed, while at higher concentrations, these oligomers appear to coalesce into larger, more complex aggregates.[1]

-

Atomic Force Microscopy (AFM): AFM provides higher resolution imaging in a hydrated environment and has confirmed the presence of spherical oligomers with varying height distributions.[2][3] At lower concentrations, oligomers gradually increase in size, whereas at higher concentrations, they form more complex, branched structures.[3]

-

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of particles in solution. Studies on p31-43 have shown the presence of different oligomer populations, indicating a high degree of polydispersity.[4]

Quantitative Data on p31-43 Oligomerization

The following tables summarize the quantitative data on the size and characteristics of this compound oligomers and aggregates as determined by various biophysical methods.

| Peptide Concentration | Technique | Observed Species | Mean Diameter/Hydrodynamic Diameter | Reference |

| 10 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |

| 50 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |

| 50 µM | Transmission Electron Microscopy | Oligomeric Structures | 13.6 ± 3.4 nm | [1] |

| 100 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |

| 100 µM | Transmission Electron Microscopy | Oligomeric Structures | 17 ± 7 nm | [1] |

| 125 µM | Dynamic Light Scattering | Two main oligomer populations | 107 ± 7.5 nm and 493 ± 31 nm | [4] |

| Peptide Concentration | Technique | Key Findings | Reference |

| 5 µM | Atomic Force Microscopy | Spherical nanostructures with different heights | [2] |

| 10 µM | Atomic Force Microscopy | Gradual increase in oligomer size | [3] |

| 50-100 µM | Atomic Force Microscopy | Larger oligomers, clusters, and precipitation; increased complexity and branched structures | [2][3] |

Experimental Protocols for Studying Oligomerization and Aggregation

This section provides an overview of the methodologies commonly used to investigate the self-assembly of this compound.

Peptide Preparation

-

Synthesis: this compound (LGQQQPFPPQQPY) and control peptides (e.g., scrambled or inverted sequences) are typically synthesized using solid-phase peptide synthesis with a purity of >95%, confirmed by HPLC and mass spectrometry.[1]

-

Solubilization: A stock solution of the peptide is prepared by dissolving it in MilliQ water.[1]

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure of p31-43 in solution.

-

Procedure Outline:

-

Prepare solutions of p31-43 at various concentrations (e.g., 10, 50, and 100 µM) in an appropriate buffer (e.g., MilliQ water or phosphate (B84403) buffer).[1]

-

Acquire CD spectra at a controlled temperature (e.g., 4°C) using a spectropolarimeter.[1]

-

Scan in the far-UV region (e.g., 190-250 nm).

-

Analyze the spectra for characteristic signatures of different secondary structures (e.g., PPII, β-sheet).

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphology and size of p31-43 oligomers and aggregates.

-

Procedure Outline:

-

Prepare p31-43 solutions at desired concentrations (e.g., 50 µM and 100 µM) in MilliQ water.[1]

-

Apply a small volume of the peptide solution onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Negatively stain the grid with a solution of uranyl acetate (B1210297) or phosphotungstic acid.

-

Image the grid using a transmission electron microscope at various magnifications.

-

Analyze the images to determine the size and shape of the observed structures.

-

Atomic Force Microscopy (AFM)

-

Objective: To obtain high-resolution images of p31-43 aggregates in a hydrated state.

-

Procedure Outline:

-

Prepare p31-43 solutions at different concentrations (e.g., 10 µM and 50 µM).[4]

-

Deposit a small volume of the solution onto a freshly cleaved mica surface.

-

Allow the peptide to adsorb for a specified time.

-

Gently rinse the surface with ultrapure water to remove non-adsorbed peptides.

-

Image the surface in tapping mode in air or liquid using an atomic force microscope.

-

Analyze the images for the morphology, height, and size distribution of the aggregates.

-

Dynamic Light Scattering (DLS)

-

Objective: To measure the size distribution of p31-43 oligomers in solution.

-

Procedure Outline:

-

Prepare a solution of p31-43 at a specific concentration (e.g., 125 µM).[4]

-

Filter the solution to remove any large dust particles.

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Acquire data by measuring the fluctuations in scattered light intensity over time.

-

Analyze the autocorrelation function to determine the hydrodynamic radius and polydispersity index of the particles in solution.

-

Signaling Pathways Activated by this compound Oligomers

The aggregation of this compound is intimately linked to its ability to trigger pro-inflammatory signaling pathways in intestinal epithelial cells.

Innate Immunity and Inflammasome Activation

This compound oligomers are potent activators of the innate immune system.[5] A key mechanism is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[5]

Caption: Activation of the NLRP3 inflammasome by this compound oligomers.

NF-κB and MAPK Signaling Pathways

This compound has been shown to activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.

Caption: this compound-induced NF-κB and MAPK signaling pathways.

Interference with Endocytic Trafficking and EGFR Signaling

This compound enters intestinal epithelial cells via endocytosis and can interfere with the maturation of endosomes. This disruption of vesicular trafficking can lead to prolonged activation of signaling receptors, such as the epidermal growth factor receptor (EGFR), contributing to altered cell proliferation and other pathological effects.

Caption: Interference of this compound with endocytic trafficking and EGFR signaling.

Experimental Protocols for Studying Signaling Pathways

Cell Culture

-

Cell Line: Caco-2, a human colorectal adenocarcinoma cell line, is a widely used model for the intestinal epithelium.

-

Culture Conditions:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and penicillin/streptomycin.[6][7]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6][7]

-

Change the medium every 2-3 days.

-

For experiments, seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to differentiate into a monolayer.

-

NLRP3 Inflammasome Activation Assay

-

Objective: To measure the activation of the NLRP3 inflammasome in response to p31-43.

-

Procedure Outline:

-

Prime cells (e.g., macrophages or intestinal epithelial cells) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

-

Treat the primed cells with different concentrations of p31-43 oligomers.

-

Collect the cell culture supernatant.

-

Measure the levels of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cell lysates can be analyzed by Western blotting for the presence of cleaved caspase-1.

-

NF-κB Activation Assay

-

Objective: To determine if p31-43 activates the NF-κB pathway.

-

Procedure Outline:

-

Treat Caco-2 cells with p31-43 for various time points.

-

Prepare nuclear and cytoplasmic extracts from the cells.

-

Perform Western blotting on the extracts using antibodies against NF-κB subunits (e.g., p65) and IκBα. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.

-

Alternatively, use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

EGFR Phosphorylation Assay

-

Objective: To assess the effect of p31-43 on EGFR activation.

-

Procedure Outline:

-

Starve Caco-2 cells in serum-free medium to reduce basal EGFR phosphorylation.

-

Treat the cells with p31-43 for different durations.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

An increase in the p-EGFR/total EGFR ratio indicates EGFR activation.

-

Conclusion and Future Directions

The oligomerization and aggregation of this compound are central to its role in initiating the innate immune response in celiac disease. The formation of these nanostructures represents a critical event that transforms a dietary peptide into a potent pro-inflammatory agent. Understanding the biophysical principles governing this self-assembly process and the downstream signaling consequences is paramount for the development of novel therapeutic strategies for celiac disease. Future research should focus on identifying the specific cellular receptors that recognize p31-43 oligomers, further elucidating the precise molecular mechanisms of inflammasome activation, and exploring the potential of inhibitors of p31-43 aggregation as a therapeutic approach. This in-depth technical guide provides a foundation for researchers and drug development professionals to advance our understanding of this key pathogenic process.

References

- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elfid.unina.it [elfid.unina.it]

- 3. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Gliadin Peptide p31-43 in Gluten Toxicity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and significance of the gliadin peptide p31-43 in the context of gluten toxicity and celiac disease pathogenesis. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms initiated by this peptide, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for reproducing and extending these findings.

Introduction: Unraveling the Toxicity of Gluten

Celiac disease is an immune-mediated enteropathy triggered by the ingestion of gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer gliadin peptide, is well-characterized, the innate immune mechanisms that initiate the inflammatory cascade have been a significant area of investigation. The discovery of the α-gliadin peptide p31-43 has been a landmark in understanding the direct, non-T-cell mediated toxic effects of gluten on the intestinal mucosa. This peptide, resistant to gastrointestinal digestion, has been shown to be a potent trigger of the innate immune system, leading to increased intestinal permeability, inflammation, and cellular stress.[1][2][3][4] This guide will explore the discovery of p31-43, its multifaceted role in gluten toxicity, and its implications for the development of therapeutic interventions for celiac disease.

Discovery and Significance of Gliadin p31-43

The α-gliadin peptide p31-43 (sequence: LGQQQPFPPQQPY) was identified as a key player in the innate immune response to gluten.[5] Unlike immunogenic peptides that activate the adaptive immune system, p31-43 exerts its effects by directly interacting with the intestinal epithelium.[6] Its significance lies in its ability to initiate a cascade of events that precede and amplify the adaptive immune response.

Key toxic effects of p31-43 include:

-

Induction of Intestinal Permeability: p31-43 triggers the release of zonulin, a protein that modulates intestinal tight junctions.[7][8][9] This leads to the disassembly of tight junctions, increased intestinal permeability, and the subsequent influx of luminal antigens into the lamina propria.

-

Activation of Innate Immunity: The peptide activates innate immune pathways in a MyD88-dependent manner, leading to the production of pro-inflammatory cytokines and interferons.[5][10]

-

NLRP3 Inflammasome Activation: p31-43 has been shown to form oligomers that activate the NLRP3 inflammasome, resulting in the maturation and secretion of IL-1β and IL-18.[1][11][12][13]

-

Induction of Cellular Stress and Apoptosis: Exposure to p31-43 leads to enterocyte stress and apoptosis, contributing to the mucosal damage observed in celiac disease.[3][14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of gliadin peptide p31-43.

| In Vivo Murine Model Data | |

| Parameter | Observation |

| Villus-to-Crypt (V/C) Ratio | Significant reduction after intraluminal administration of 1 µg and 10 µg of p31-43.[1][6] |

| Intraepithelial Lymphocytes (IELs) | Increased number per 100 enterocytes after p31-43 administration.[1] |

| IFN-β mRNA Expression | Increased expression in the small intestinal mucosa 4 hours after treatment with p31-43.[1] |

| TUNEL-positive cells | Increased number in the lamina propria and epithelium of p31-43-treated mice.[14] |

| Mature IL-1β Levels | Increased levels in the intestinal mucosa of mice orally administered with 20 µg of p31-43.[1] |

| In Vitro Caco-2 Cell Line Data | |

| Parameter | Observation |

| Zonulin Release | Peak release observed 30 minutes after incubation with 0.1 mg/ml gliadin.[7][15] |

| Transepithelial Electrical Resistance (TEER) | Significant reduction in rabbit intestinal mucosa mounted in Ussing chambers after exposure to p31-55 (containing p31-43).[7] |

| MAPK Phosphorylation | Increased phosphorylation of ERK, JNK, and p38 after treatment with 100 µg/mL p31-43 for 30 minutes to 6 hours.[16] |

| NF-κB Phosphorylation | Increased from 0.45 to 0.86 after p31-43 treatment.[16] |

| MxA Protein Levels | Significant increase after p31-43 treatment, indicating IFN-α pathway activation.[16] |

| Transepithelial Passage of p31-43 | Not significantly affected by the TG2 inhibitor ERW1041, unlike the immunogenic peptide p56-88.[17] |

| Human Intestinal Biopsy Data | |

| Parameter | Observation |

| MxA Protein Levels | Increased in biopsies from celiac disease patients on a gluten-containing diet after in vitro treatment with p31-43.[16] |

| Enterocyte Death (TUNEL assay) | Increased after 24-hour incubation with 20 µg/mL p31-43.[3] |

| IL-15 Expression | Increased after 3-hour treatment with 20 µg/mL p31-43.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vivo Murine Model of p31-43-Induced Enteropathy

-

Animal Model: 8-week-old male C57BL/6J mice.[5]

-

Peptide Administration:

-

Timeline for Analysis:

-

Histological Evaluation: Proximal small intestine sections are stained with hematoxylin (B73222) and eosin. Villus height and crypt depth are measured to calculate the V/C ratio. IELs are counted per 100 enterocytes.[1][6]

-

Real-Time PCR for Cytokine Expression: Total RNA is extracted from intestinal tissue, and cDNA is synthesized. Real-time PCR is performed using primers for target cytokines (e.g., IFN-β, IFN-γ, CXCL10) and a housekeeping gene for normalization.[10]

In Vitro Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are cultured on semi-permeable transwell supports until a confluent monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).[17]

-

Peptide Treatment: Fluorochrome-conjugated p31-43 is added to the apical compartment of the transwell.

-

Permeability Measurement: The amount of fluorescently labeled peptide that translocates to the basolateral compartment is quantified by fluorometry after a defined incubation period (e.g., 3 hours).[17]

-

TEER Measurement: TEER is measured at various time points after the addition of p31-43 to the apical chamber to assess the integrity of the cell monolayer.

Western Blot for Phosphorylated MAPKs

-

Cell Lysis: Caco-2 cells are treated with p31-43 (e.g., 100 µg/mL) for various time points (e.g., 30 minutes to 6 hours).[16] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[18][19][20][21][22]

-

Immunoblotting:

-